3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride
CAS No.: 1312949-22-6
Cat. No.: VC3026858
Molecular Formula: C4H7Cl2N3
Molecular Weight: 168.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1312949-22-6 |
|---|---|
| Molecular Formula | C4H7Cl2N3 |
| Molecular Weight | 168.02 g/mol |
| IUPAC Name | 5-chloro-2-methylpyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C4H6ClN3.ClH/c1-8-4(6)2-3(5)7-8;/h2H,6H2,1H3;1H |
| Standard InChI Key | IBCTVRKXWOMDEP-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)Cl)N.Cl |
| Canonical SMILES | CN1C(=CC(=N1)Cl)N.Cl |
Introduction
Chemical Identity and Physical Properties
3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride belongs to the pyrazole class of heterocyclic compounds. It features a pyrazole core with strategic functional group substitutions that contribute to its unique biological and chemical properties.
Basic Chemical Information
| Property | Value |
|---|---|
| CAS Number | 1312949-22-6 |
| Molecular Formula | C4H7Cl2N3 |
| Molecular Weight | 168.02 g/mol |
| IUPAC Name | 5-chloro-2-methylpyrazol-3-amine hydrochloride |
| Standard InChI | InChI=1S/C4H6ClN3.ClH/c1-8-4(6)2-3(5)7-8;/h2H,6H2,1H3;1H |
| Standard InChIKey | IBCTVRKXWOMDEP-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)Cl)N.Cl |
The compound exists as the hydrochloride salt of 3-Chloro-1-methyl-1H-pyrazol-5-amine, which enhances its solubility in aqueous environments compared to the free base form. The salt formation significantly impacts its physicochemical properties, making it more suitable for research applications requiring aqueous solubility.
Related Compounds and Forms
It is important to distinguish between different forms of this compound:
| Compound Form | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride | C4H7Cl2N3 | 168.02 g/mol | 1312949-22-6 |
| 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride | C4H8Cl3N3 | 204.48 g/mol | 1630906-90-9 |
| 3-Chloro-1-methyl-1H-pyrazol-5-amine (free base) | C4H6ClN3 | 131.56 g/mol | 167408-80-2 |
The free base compound has a calculated LogP value of 1.23690, indicating moderate lipophilicity , which is an important parameter for evaluating potential membrane permeability and bioavailability in pharmaceutical applications.
Synthesis Methods
Several synthetic approaches can be employed to prepare 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride, with the final product typically obtained by converting the free base to the hydrochloride salt.
Condensation of β-Ketonitriles with Hydrazines
The most versatile and widely used method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines . This general approach can be adapted for the synthesis of 3-Chloro-1-methyl-1H-pyrazol-5-amine by using appropriately substituted starting materials.
Chlorination of Pyrazole Derivatives
Another notable approach includes the chlorination of pyrazole derivatives. This typically involves the reaction of suitable precursors with chlorinating agents to introduce the chlorine atom at the desired position of the pyrazole ring. The specific conditions, including temperature, pressure, and reaction time, must be carefully controlled to achieve high yields and purity.
Silver-Mediated Cycloaddition
Silver-mediated [3+2] cycloaddition reactions offer an efficient method for forming pyrazole derivatives under mild conditions. This approach can be particularly useful for creating the core pyrazole structure with the desired substitution pattern, especially when traditional methods yield poor results.
Salt Formation
After synthesizing the free base, conversion to the hydrochloride salt is typically achieved by treating the compound with hydrochloric acid under controlled conditions. This step is crucial for enhancing the compound's solubility and stability for research applications.
Mechanism of Action
The biological activity of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride primarily stems from its interactions with specific cellular enzymes and proteins.
Enzyme Inhibition Properties
The compound has demonstrated the ability to inhibit certain kinases, which play crucial roles in cell signaling pathways related to growth and apoptosis. By binding to the active sites of these enzymes, it effectively blocks substrate access, leading to altered cellular responses that may have therapeutic implications.
Molecular Interactions
The structural features of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride contribute to its specific binding properties:
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The chlorine atom at position 3 enhances lipophilicity and may form halogen bonds with target proteins
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The amino group at position 5 provides hydrogen bonding capabilities for interactions with protein binding sites
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The methyl substituent at position 1 influences the electronic distribution across the pyrazole ring
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The salt form improves solubility for more effective interaction with target proteins
These molecular interactions result in modulation of cell signaling pathways, potentially leading to effects such as cell cycle arrest and induction of apoptosis in certain cell types.
Biological Activities and Research Applications
3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride demonstrates several important biological activities that make it valuable in various research areas.
Pharmaceutical Research Applications
The compound serves as an important intermediate in pharmaceutical research, particularly in the development of more complex pyrazole-based compounds with enhanced pharmacological properties. Its reactivity can be exploited in synthetic organic chemistry to create more complex molecules with potential therapeutic applications.
Orexin Receptor Inhibitor Development
One significant application is its use in the preparation of heteroaryl-fused pyridines as orexin receptor inhibitors . These inhibitors have potential utility in the treatment of orexin receptor-mediated diseases, which may include sleep disorders, anxiety, and certain metabolic conditions.
Biochemical Research
The compound is utilized in biochemical research due to its ability to interact with specific enzymes and proteins. These interactions can influence various cellular processes, suggesting potential applications in diverse areas of medicinal chemistry and biochemical investigations.
Chemical Reactivity Applications
3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride participates in various chemical reactions typical of amines and halogenated compounds, including:
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Nucleophilic substitutions where the chlorine atom can be replaced by other functional groups
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Coupling reactions to create more complex structures
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Functionalization of the amino group to produce derivatives with modified properties
Structure-Activity Relationships
Understanding the relationship between the structure of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride and its biological activity is crucial for optimizing its applications and developing related compounds with enhanced properties.
Comparison with Related Pyrazole Derivatives
The pyrazole scaffold is found in numerous bioactive compounds, and specific substitutions significantly impact activity profiles:
Critical Structural Features
Several structural elements appear essential for the biological activity of 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride:
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The pyrazole core provides a rigid scaffold that positions substituents in specific spatial orientations
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The chlorine substituent at position 3 enhances binding affinity to specific protein pockets
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The amino group at position 5 offers hydrogen bonding capabilities, critical for interactions with protein binding sites
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The methyl group at position 1 affects the electronic properties of the pyrazole ring
Current Research and Future Directions
Research on 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride continues to evolve, with several promising directions for future investigation.
Emerging Applications
Based on the compound's properties and the broader applications of pyrazole derivatives, several emerging areas of research can be identified:
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Development of selective kinase inhibitors for specific therapeutic targets
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Exploration of orexin receptor modulators for sleep disorders and related conditions
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Investigation of novel synthetic pathways to create structurally diverse derivatives with enhanced properties
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Applications in cancer research through effects on cell proliferation and apoptotic pathways
Synthesis Optimization
Current research efforts are also focused on developing more efficient synthetic routes for 3-Chloro-1-methyl-1H-pyrazol-5-amine hydrochloride and related compounds. These include:
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Green chemistry approaches to reduce environmental impact
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Continuous flow methods for more efficient large-scale production
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Catalyst optimization to improve yield and selectivity
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Alternative chlorination methods that offer higher selectivity and yields
Research Gaps and Opportunities
Several areas require further investigation to fully realize the potential of this compound:
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Detailed structure-activity relationship studies to optimize binding to specific targets
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Comprehensive pharmacokinetic and toxicological profiling
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Investigation of synergistic effects with other bioactive compounds
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Development of more efficient and environmentally friendly synthetic routes
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